Vps34-IN-1

Beschreibung

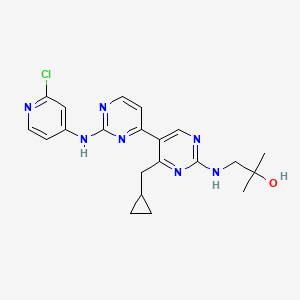

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNXKZVIZARMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vps34-IN-1: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar Protein Sorting 34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a critical role in fundamental cellular processes including autophagy and endosomal trafficking.[1][2] It specifically phosphorylates phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid messenger that recruits effector proteins containing PtdIns(3)P-binding domains like PX and FYVE domains.[3][4] Given its pivotal role, Vps34 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders.[5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of Vps34-IN-1, a potent and selective inhibitor of Vps34.

Discovery of this compound

This compound was first disclosed in a patent by Novartis (WO2012085815A1) and subsequently characterized as a highly selective and potent Vps34 inhibitor.[7][8] The compound, a bipyrimidinamine derivative, was identified as a valuable tool to probe the kinase-dependent functions of Vps34, distinguishing them from its scaffolding roles.[8]

The discovery of this compound marked a significant milestone in the field, as previous studies relied on non-specific PI3K inhibitors like wortmannin and 3-methyladenine, which also target other PI3K classes.[2] The high selectivity of this compound allows for a more precise dissection of the cellular functions of Vps34.[3][7]

Synthesis of this compound

The synthesis of this compound, chemically named 1-[{2-[(2-chloropyridin-4yl)amino]-4′-(cyclopropylmethyl)-[4,5′-bipyrimidin]-2′-yl}amino]-2-methyl-propan-2-ol, is detailed in patent WO 2012085815 A1.[7] The synthesis is a multi-step process involving the construction of the bipyrimidine core followed by the addition of the side chains.

While the full, step-by-step synthesis protocol from the patent is extensive, the key steps generally involve:

-

Formation of the pyrimidine rings: This is typically achieved through condensation reactions involving precursors like amidines and dicarbonyl compounds.

-

Coupling of the pyrimidine rings: A cross-coupling reaction, such as a Suzuki or Stille coupling, is often employed to form the bipyrimidine core.

-

Functionalization of the bipyrimidine core: The chloro and amino side chains are introduced through nucleophilic aromatic substitution reactions.

Researchers aiming to synthesize this compound should refer to the detailed procedures outlined in the aforementioned patent for specific reagents, reaction conditions, and purification methods.

Quantitative Data

This compound exhibits high potency and selectivity for Vps34 over other lipid and protein kinases. The key quantitative data is summarized in the table below.

| Parameter | Value | Notes |

| Vps34 IC50 | ~25 nM | In vitro inhibition of recombinant Vps34-Vps15 complex.[9][10] |

| Selectivity | High | Does not significantly inhibit Class I or Class II PI3Ks, or a panel of over 340 other protein kinases.[3][7][11] |

| Cellular Activity | Dose-dependent | Induces a rapid, dose-dependent reduction of endosomal PtdIns(3)P levels within 1 minute of treatment.[7][10] |

| Effect on SGK3 | Rapid Inhibition | Causes a ~50-60% loss of SGK3 phosphorylation within 1 minute.[3][7] |

Vps34 Signaling Pathways

Vps34 functions within two main, mutually exclusive complexes, known as Complex I and Complex II, which regulate distinct cellular pathways.[1][5]

Caption: The two major Vps34 complexes and their core subunits.

Complex I , containing ATG14L, is primarily involved in the initiation of autophagy.[1] Complex II , which contains UVRAG, is mainly associated with endosomal sorting and vesicle trafficking.[5] this compound inhibits the catalytic activity of Vps34 in both complexes, thereby affecting both autophagy and endosomal pathways.

The downstream signaling of Vps34 is mediated by the production of PtdIns(3)P, which leads to the recruitment of various effector proteins to membranes. One key downstream target identified using this compound is the serum- and glucocorticoid-regulated kinase 3 (SGK3), the only known protein kinase with a PtdIns(3)P-binding PX domain.[3][7]

Caption: Simplified Vps34 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental protocols. Below are generalized methodologies for some of these critical assays.

In Vitro Vps34 Kinase Assay

This assay is used to determine the IC50 of this compound against the Vps34 enzyme.

-

Reagents: Recombinant Vps34/Vps15 complex, phosphatidylinositol (PtdIns) substrate, [γ-³²P]ATP, kinase buffer, and this compound at various concentrations.

-

Procedure: a. The Vps34/Vps15 complex is incubated with this compound for a defined period. b. The kinase reaction is initiated by adding the PtdIns substrate and [γ-³²P]ATP. c. The reaction is allowed to proceed for a specific time and then stopped. d. The radiolabeled PtdIns(3)P product is separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or another suitable method. e. The amount of PtdIns(3)P produced is quantified by autoradiography or scintillation counting. f. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PtdIns(3)P Measurement

This experiment assesses the effect of this compound on PtdIns(3)P levels in cells.

-

Reagents: Cells expressing a PtdIns(3)P-binding probe (e.g., GFP-FYVE), this compound, and cell culture reagents.

-

Procedure: a. Cells are seeded and transfected with the PtdIns(3)P probe. b. The cells are treated with different concentrations of this compound for various time points. c. The subcellular localization of the PtdIns(3)P probe is visualized using fluorescence microscopy. d. A decrease in the punctate, endosomal localization of the probe indicates a reduction in cellular PtdIns(3)P levels. e. Quantitative analysis of the fluorescence signal can be performed to determine the dose- and time-dependent effects of the inhibitor.

SGK3 Phosphorylation Assay

This assay measures the impact of this compound on the activity of the downstream effector SGK3.

-

Reagents: Cell lysates from cells treated with this compound, antibodies specific for phosphorylated SGK3 (at the T-loop and hydrophobic motif) and total SGK3, and Western blotting reagents.

-

Procedure: a. Cells are treated with this compound for the desired time. b. The cells are lysed, and the protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. d. The membrane is probed with antibodies against phosphorylated and total SGK3. e. The protein bands are visualized and quantified using an appropriate detection system. f. The ratio of phosphorylated SGK3 to total SGK3 is calculated to determine the effect of the inhibitor.

Experimental Workflow

The discovery and characterization of a selective inhibitor like this compound typically follows a structured workflow.

Caption: A typical workflow for the discovery and characterization of a selective kinase inhibitor.

Conclusion

This compound is a powerful and selective chemical probe that has been instrumental in elucidating the cellular functions of Vps34. Its discovery has provided researchers with a crucial tool to study the roles of this unique lipid kinase in health and disease. This guide has provided a comprehensive overview of the discovery, synthesis, and key experimental methodologies associated with this compound, offering a valuable resource for professionals in the fields of cell biology, drug discovery, and biomedical research. The continued use of this compound and the development of next-generation inhibitors will undoubtedly further our understanding of Vps34 biology and its potential as a therapeutic target.

References

- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Activation Mechanisms of the VPS34 Complexes [mdpi.com]

- 6. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

Vps34-IN-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. This document details its chemical structure, physicochemical and pharmacological properties, and its impact on key cellular signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are also provided.

Chemical Structure and Properties

This compound is a bipyrimidinamine compound with the systematic IUPAC name 1-((2-((2-chloropyridin-4-yl)amino)-4'-(cyclopropylmethyl)-[4,5'-bipyrimidin]-2'-yl)amino)-2-methylpropan-2-ol.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄ClN₇O | [1][2][3][4] |

| Molecular Weight | 425.91 g/mol | [1][2][5] |

| CAS Number | 1383716-33-3 | [1][2][3] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: ≥ 31 mg/mL (72.79 mM) | [7] |

| SMILES | OC(C)(C)CNC1=NC(CC2CC2)=C(C3=CC=NC(NC4=CC=NC(Cl)=C4)=N3)C=N1 | [1][3][6] |

| InChI Key | AWNXKZVIZARMME-UHFFFAOYSA-N | [1][3] |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of Vps34, the sole class III PI3K in mammals. Vps34 plays a crucial role in intracellular trafficking, particularly in the processes of autophagy and endosomal sorting, by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).

Potency and Selectivity

This compound inhibits the kinase activity of the human Vps34-Vps15 complex with a reported IC₅₀ of approximately 25 nM in in vitro radioactive kinase assays.[3][6][8][9][10] The inhibitor demonstrates remarkable selectivity over other lipid and protein kinases. Kinase profiling studies have shown that this compound does not significantly inhibit the activity of class I and class II PI3K isoforms, nor a broad panel of over 340 other protein kinases at a concentration of 1 µM.[1][9][10]

Table 2: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC₅₀ | Selectivity Notes | Reference |

| Vps34 | ³²P-Radioactive Kinase Assay | ~25 nM | [3][6][8][9][10] | |

| Class I PI3Ks (α, β, γ, δ) | Kinase Panel | Not significantly inhibited | >100-fold selective over PI3Kδ | [2][9] |

| Class II PI3Ks (C2α, C2β, C2γ) | Kinase Panel | Not significantly inhibited | [2][9] | |

| Panel of >340 Protein Kinases | Kinase Panel | Not significantly inhibited at 1 µM | [1][9][10] |

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of Vps34, thereby preventing the production of PtdIns(3)P.[11] This lipid second messenger is essential for the recruitment of proteins containing PtdIns(3)P-binding domains, such as FYVE and PX domains, to endosomal and autophagosomal membranes.[9][10] By blocking PtdIns(3)P synthesis, this compound disrupts these recruitment events, leading to the inhibition of downstream cellular processes.

Signaling Pathways and Cellular Effects

The inhibition of Vps34 by this compound has significant consequences for several key cellular signaling pathways and processes, most notably autophagy and the regulation of the SGK3 protein kinase.

Inhibition of Autophagy

Autophagy is a cellular degradation and recycling process that is initiated by the formation of a double-membraned vesicle called the autophagosome. Vps34 is a critical component of the pre-autophagosomal structure and the production of PtdIns(3)P is an essential step in autophagosome nucleation.[11] this compound, by inhibiting Vps34, blocks the initiation of autophagy.[1] This is often observed experimentally as an accumulation of the autophagy receptor p62/SQSTM1 and a decrease in the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Application of Vps34-IN-1: A Technical Guide

Introduction

Vps34 (Vacuolar protein sorting 34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family in mammals, is a critical regulator of fundamental cellular processes.[1][2][3][4][5] Its primary function is to phosphorylate phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger.[2][6] This localized production of PtdIns(3)P on endosomal and lysosomal membranes serves as a docking site for proteins containing PtdIns(3)P-binding domains like FYVE and PX, thereby orchestrating membrane trafficking events essential for autophagy, endocytosis, and phagocytosis.[1][2][6][7]

Vps34-IN-1 is a potent, selective, and cell-permeable small molecule inhibitor of Vps34.[6][8] Its high specificity for Vps34 over other lipid and protein kinases, including class I and class II PI3Ks, makes it an invaluable chemical probe for elucidating the specific cellular roles of Vps34.[6][7][8] This guide provides an in-depth overview of the function of this compound, its mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its use in research.

Core Mechanism of Action

This compound exerts its function by directly inhibiting the catalytic activity of Vps34. It competitively binds to the ATP-binding cleft of the Vps34 kinase domain, preventing the phosphorylation of PtdIns to PtdIns(3)P.[9] This leads to a rapid and dose-dependent depletion of the cellular PtdIns(3)P pool, particularly at endosomal membranes.[6][7][8] The direct consequence is the disruption of all downstream processes that rely on PtdIns(3)P for the recruitment and activation of effector proteins.

References

- 1. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Targeting VPS34 in autophagy: An update on pharmacological small-molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

Vps34-IN-1: A Technical Guide to its Role and Application in Studying PtdIns(3)P Production

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Vps34-IN-1, a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 is the primary enzyme responsible for generating phosphatidylinositol 3-phosphate (PtdIns(3)P), a critical lipid messenger that governs fundamental cellular processes such as autophagy and endosomal trafficking. This compound serves as an indispensable chemical probe for elucidating the multifaceted roles of Vps34 and PtdIns(3)P in cellular physiology and disease. This guide details the mechanism of action of this compound, presents its biochemical and cellular activity in tabular format, provides detailed experimental protocols for its use, and illustrates key pathways and workflows using diagrams.

Introduction to Vps34 and PtdIns(3)P

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family in mammals. Its exclusive function is to phosphorylate phosphatidylinositol (PtdIns) to generate PtdIns(3)P.[1] This lipid product acts as a docking site on membranes for a variety of proteins containing specific PtdIns(3)P-binding domains, such as the FYVE and Phox homology (PX) domains.[2][3] The recruitment of these effector proteins is essential for the regulation of intracellular membrane trafficking.

Vps34 functions within distinct multiprotein complexes. The two most characterized are:

-

Complex I (Autophagic): Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is crucial for the initiation of autophagy, a catabolic process for degrading and recycling cellular components.[1][4]

-

Complex II (Endosomal): Contains Vps34, Vps15, Beclin-1, and UVRAG, and is primarily involved in regulating endosomal sorting and trafficking.[1][4]

Given its central role in these pathways, dysregulation of Vps34 activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention and basic research.[5]

This compound: Mechanism of Action and Profile

This compound is a small molecule inhibitor designed for high potency and selectivity against Vps34.[2][3] By inhibiting the kinase activity of Vps34, it effectively blocks the production of PtdIns(3)P, leading to a rapid, dose-dependent reduction of cellular PtdIns(3)P pools, particularly on endosomal membranes.[2][6] This depletion prevents the recruitment of PtdIns(3)P effectors, thereby disrupting downstream signaling and trafficking events, most notably autophagy and the function of downstream targets like the SGK3 protein kinase.[2][3][7]

Signaling Pathway Inhibition by this compound

Caption: this compound blocks PtdIns(3)P synthesis, preventing effector protein recruitment.

Quantitative Data and Selectivity

This compound exhibits exceptional selectivity for Vps34 over other lipid and protein kinases, a critical feature for a reliable chemical probe.[2][8] This minimizes off-target effects and allows for precise dissection of Vps34-dependent pathways.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Class | Notes |

| Vps34 (PIK3C3) | 25 | III PI3K | Potent and primary target.[2][9][10] |

| p110α (PIK3CA) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |

| p110β (PIK3CB) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |

| p110δ (PIK3CD) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |

| p110γ (PIK3CG) | >10,000 | I PI3K | No significant inhibition observed at 1 µM.[2][8] |

| PI3KC2α, β, γ | >10,000 | II PI3K | No significant inhibition of class II PI3Ks.[2][8] |

| mTOR | >10,000 | PIKK | No significant inhibition. |

| DNA-PK | >10,000 | PIKK | No significant inhibition. |

Data compiled from kinase profiling panels. This compound was tested at 1 µM against over 300 protein kinases and 25 lipid kinases and showed no significant off-target inhibition.[2][3][8][11]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of this compound both in vitro and in a cellular context.

Protocol: In Vitro Vps34 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate, PtdIns.

Materials:

-

Recombinant human Vps34/Vps15 complex

-

This compound (or other inhibitors) dissolved in DMSO

-

PtdIns substrate vesicles (e.g., PtdIns:PS in a 4:1 molar ratio)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP stock solution

-

Lipid Extraction Reagents: Chloroform, Methanol, 1M HCl

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC Mobile Phase (e.g., Chloroform:Methanol:Ammonia:Water, 45:35:2:8 v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare Substrate: Prepare PtdIns:PS vesicles by drying lipids under nitrogen, followed by sonication in kinase buffer.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Kinase Buffer

-

This compound at desired concentrations (final DMSO concentration <1%)

-

Recombinant Vps34/Vps15 enzyme (e.g., 50-100 ng)

-

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 10 minutes at room temperature to allow for binding.

-

Add Substrate: Add the PtdIns:PS vesicles to the reaction tube and mix gently.

-

Initiate Reaction: Start the kinase reaction by adding the ATP mix (e.g., 100 µM cold ATP spiked with 5 µCi [γ-³²P]ATP). The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction at 30°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µL of 1M HCl.

-

Lipid Extraction: Add 200 µL of Chloroform:Methanol (1:1). Vortex thoroughly and centrifuge to separate the phases.

-

TLC Analysis: Spot the lower organic phase onto a TLC plate.

-

Chromatography: Develop the TLC plate in the mobile phase until the solvent front is near the top.

-

Detection: Dry the plate and expose it to a phosphor screen or autoradiography film. The spot corresponding to PtdIns(3)P will be separated from the origin (unreacted ATP).

-

Quantification: Quantify the radioactivity of the PtdIns(3)P spot using densitometry and calculate the % inhibition relative to a DMSO vehicle control.

Protocol: Cellular PtdIns(3)P Measurement using a Fluorescent Biosensor

This method visualizes the effect of this compound on cellular PtdIns(3)P levels by monitoring the localization of a PtdIns(3)P-specific fluorescent biosensor, such as GFP fused to a tandem FYVE domain (GFP-2xFYVE).[2]

Materials:

-

Cells stably or transiently expressing GFP-2xFYVE (e.g., U2OS, HeLa)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Live-cell imaging microscope (confocal preferred) with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Plating: Plate GFP-2xFYVE expressing cells onto glass-bottom dishes or plates suitable for microscopy. Allow cells to adhere overnight.

-

Baseline Imaging: Mount the dish on the microscope stage. Identify a field of healthy cells exhibiting the characteristic punctate, endosomal localization of the GFP-2xFYVE probe. Acquire baseline images.

-

Inhibitor Treatment: Add this compound directly to the cell medium at the desired final concentration (e.g., 1 µM). A DMSO vehicle control should be run in parallel.

-

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for 5-10 minutes.

-

Observation: In this compound treated cells, observe the rapid dispersal of the GFP-2xFYVE signal from distinct puncta into a diffuse cytosolic pattern.[2][3] This indicates the depletion of PtdIns(3)P from endosomal membranes, causing the probe to lose its docking sites.

-

Analysis: Quantify the change in fluorescence distribution over time. This can be done by measuring the standard deviation of pixel intensity within cells (punctate signals have higher deviation) or by using object-counting algorithms to track the number and intensity of puncta.

Workflow for Cellular PtdIns(3)P Analysis

Caption: Workflow for visualizing Vps34 inhibition in live cells using a fluorescent biosensor.

Conclusion

This compound is a cornerstone tool for investigating PtdIns(3)P signaling. Its high potency and exceptional selectivity allow for the precise and acute inhibition of Vps34, enabling researchers to probe the dynamic roles of PtdIns(3)P in autophagy, endosomal sorting, and other cellular pathways. The data and protocols presented in this guide offer a robust framework for the effective application of this compound in diverse research settings, from biochemical characterization to complex cellular imaging.

References

- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vps34 Deficiency Reveals the Importance of Endocytosis for Podocyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of VPS34 inhibitor reveals PtdIns 3-P binding SGK3 protein kinase is downstream target of Class III PI-3 kinase | MRC PPU [ppu.mrc.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

Vps34-IN-1 Downstream Signaling Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a pivotal role in cellular homeostasis by catalyzing the formation of phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger is essential for the initiation of autophagy and the regulation of endosomal trafficking. Vps34-IN-1 is a potent and highly selective small molecule inhibitor of Vps34 kinase activity, making it an invaluable tool for elucidating the complex downstream signaling networks governed by Vps34. This technical guide provides an in-depth overview of the core downstream signaling targets of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the affected pathways.

Introduction to Vps34 and this compound

Vps34, in complex with its regulatory subunit Vps15, is the primary enzyme responsible for generating PI(3)P on the membranes of endosomes and the phagophore.[1][2] This localized production of PI(3)P serves as a docking site for a variety of effector proteins containing PI(3)P-binding domains, such as FYVE and PX domains.[1][2][3] Through the recruitment of these effectors, Vps34 orchestrates fundamental cellular processes including autophagosome formation, endocytic sorting, and lysosomal degradation.[1][4][5]

This compound is a well-characterized inhibitor that demonstrates high potency and selectivity for Vps34 over other PI3K classes and a wide range of protein kinases.[6][7][8] Its primary mechanism of action is the direct inhibition of Vps34's ATP-binding cleft, which ablates its ability to phosphorylate phosphatidylinositol (PtdIns) into PI(3)P. This precise activity allows for the specific interrogation of Vps34-dependent pathways.

Quantitative Data: Potency and Cellular Effects

The efficacy of this compound has been quantified in numerous studies. The following tables summarize its inhibitory concentration and observed effects on key downstream signaling events.

Table 1: In Vitro Potency of this compound

| Target Enzyme | IC50 (nM) | Notes |

| Vps34/Vps15 Complex | ~25 | Potent and selective inhibition.[6][7][8][9] |

| Class I PI3Ks (α, β, γ, δ) | No significant inhibition | Demonstrates high selectivity over other PI3K classes.[6][7][9] |

| Class II PI3Ks (α, β, γ) | No significant inhibition | Demonstrates high selectivity over other PI3K classes.[9] |

| Protein Kinases (Panel of 340) | No significant inhibition | Highly specific for Vps34 kinase.[6][7] |

Table 2: Cellular Effects of this compound on Downstream Targets

| Downstream Target/Process | Cell Line(s) | Concentration | Effect |

| Endosomal PI(3)P Levels | U2OS | 0.01 - 1 µM | Dose-dependent dispersal of GFP-2xFYVE probe from endosomes within 1 minute.[6][8] |

| SGK3 Phosphorylation | Various | 1 µM | Rapid (~1 min) reduction of ~50-60%.[6][7][8] |

| SGK3 Activity | Various | 0.1 - 1 µM | Dose-dependent reduction; ~40% at 0.1 µM and ~60% at 1 µM.[9] |

| Autophagy | AML Cells | Not specified | Inhibition of basal and induced autophagy.[1] |

| mTORC1 Signaling | AML Cells | Not specified | Impairment of mTORC1 signaling.[1] |

| FLT3-ITD Signaling (STAT5 Phospho) | AML Cells | Not specified | Specific inhibition of STAT5 phosphorylation.[1] |

Core Downstream Signaling Pathways and Targets

The inhibition of Vps34 by this compound initiates a cascade of downstream effects stemming from the depletion of cellular PI(3)P pools.

Inhibition of Autophagy

Vps34 is indispensable for the initiation of autophagy. The Vps34-Beclin 1-Atg14L complex generates PI(3)P at the phagophore (isolation membrane), which is the precursor to the autophagosome. This PI(3)P recruits downstream effectors, such as WIPI proteins, which are essential for the elongation and closure of the autophagosome.[4] this compound directly blocks this initial step, preventing the formation of autophagosomes and thereby halting the entire autophagy flux.[1][4][10] This makes it a powerful tool to study the consequences of autophagy inhibition in various disease models.

Disruption of Endosomal Trafficking

Vps34 activity is critical for endosomal maturation and sorting. PI(3)P on early endosomes recruits effectors like EEA1, which facilitates vesicle tethering and fusion.[4] Vps34 also plays a role in the function of late endosomes and the biogenesis of multivesicular bodies.[4] Treatment with this compound leads to a rapid loss of PI(3)P from endosomal membranes, causing the dispersal of PI(3)P-binding proteins.[6] This disrupts the trafficking of cargo to lysosomes for degradation, which can be observed by the impaired maturation of enzymes like cathepsin D.[11] This disruption of vesicular trafficking is also implicated in the modulation of key signaling pathways, including mTORC1 and receptor tyrosine kinases.[1]

Attenuation of SGK3 Kinase Activity

A major, well-defined downstream target of Vps34 is the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3). Uniquely among protein kinases, SGK3 possesses an N-terminal PX domain that specifically binds to PI(3)P.[6] This binding is essential for localizing SGK3 to endosomes, a prerequisite for its activation through phosphorylation by PDK1 (at the T-loop) and mTORC2 (at the hydrophobic motif).

This compound treatment rapidly depletes the Vps34-generated pool of PI(3)P, preventing SGK3's recruitment to endosomes and leading to a swift 50-60% reduction in its phosphorylation and activity.[6][7] It is noteworthy that SGK3 activity is also partially supported by a separate pool of PI(3)P derived from the dephosphorylation of the Class I PI3K product PI(3,4,5)P3.[7] Therefore, the phosphorylation status of SGK3 can serve as a specific cellular biomarker for Vps34 activity.[6][7]

Modulation of mTORC1 and Oncogenic Signaling

The relationship between Vps34 and the mTORC1 pathway is complex. Vps34 has been shown to be necessary for the full activation of mTORC1 in response to amino acids, as late endosomes and lysosomes act as crucial signaling platforms for the mTORC1 complex.[1][2] By impairing vesicular trafficking, this compound can inhibit mTORC1 signaling.[1] This is particularly relevant in cancers like Acute Myeloid Leukemia (AML), where mTORC1 is often overactivated.[1]

Furthermore, in specific cancer contexts such as FLT3-ITD-positive AML, Vps34 inhibition has been shown to specifically block downstream oncogenic signaling by inhibiting STAT5 phosphorylation.[1] This suggests that the integrity of the endo-lysosomal system, maintained by Vps34, is essential for the signaling output of certain receptor tyrosine kinases.

Key Experimental Protocols

In Vitro Vps34 Kinase Assay

-

Objective: To determine the IC50 of this compound.

-

Methodology:

-

Recombinant Vps34/Vps15 complex is incubated with a phosphatidylinositol substrate in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

This compound is added in a range of concentrations to determine its inhibitory effect.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based assay (e.g., ADP-Glo Kinase Assay).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Cellular PI(3)P Visualization

-

Objective: To visualize the effect of this compound on endosomal PI(3)P levels.

-

Methodology:

-

Cells (e.g., U2OS) are cultured on glass coverslips and transiently or stably transfected with a plasmid encoding a fluorescently-tagged PI(3)P biosensor (e.g., GFP-2xFYVE).

-

After expression, baseline images are captured using fluorescence or confocal microscopy, showing the probe localized to punctate structures characteristic of endosomes.[6]

-

Cells are then treated with this compound (e.g., 1 µM).

-

Live-cell imaging is performed to monitor the localization of the fluorescent probe over time. Inhibition of Vps34 results in the rapid dispersal of the probe from endosomes into the cytoplasm.[6]

-

Western Blotting for Downstream Signaling

-

Objective: To quantify changes in the phosphorylation of Vps34 downstream targets.

-

Methodology:

-

Cells are serum-starved (if necessary) and then treated with this compound for the desired time and concentration.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-SGK3 T320/S486, anti-phospho-S6K, anti-phospho-STAT5) and the total protein as a loading control.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

-

Conclusion

This compound is a critical research tool that acts by depleting cellular PI(3)P, leading to profound and distinct downstream consequences. Its primary and immediate effects are the inhibition of autophagy initiation and the disruption of endosomal trafficking. These primary effects lead to the modulation of key signaling nodes, most notably the direct attenuation of SGK3 activity and the impairment of mTORC1 and certain oncogenic signaling pathways that rely on endosomal integrity. The high selectivity of this compound allows for the precise dissection of these Vps34-dependent processes, providing valuable insights for basic research and offering a potential therapeutic strategy for diseases such as cancer, where these pathways are frequently dysregulated.

References

- 1. Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: The Impact of Vps34-IN-1 on SGK3 Phosphorylation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar protein sorting 34 (Vps34), the sole Class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular trafficking through its production of phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] A key downstream effector of Vps34-generated PtdIns(3)P is the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), a protein kinase implicated in cell survival and resistance to cancer therapies.[3][4] This technical guide provides an in-depth analysis of Vps34-IN-1, a potent and highly selective inhibitor of Vps34, and its specific effects on the phosphorylation and subsequent activation of SGK3. We will detail the underlying signaling pathways, present quantitative data on the inhibitory effects, and provide standardized experimental protocols for researchers investigating this axis.

The Vps34-SGK3 Signaling Axis

The activation of SGK3 is uniquely dependent on its localization to endosomal membranes, a process mediated by its N-terminal Phox homology (PX) domain.[2][5] This PX domain specifically binds to PtdIns(3)P, the lipid product of Vps34 activity.[1] Upon recruitment to the endosome, SGK3 is phosphorylated at its T-loop and hydrophobic motif by upstream kinases such as PDK1 and mTOR, leading to its full activation.[1][2]

This compound selectively inhibits the catalytic activity of Vps34, thereby depleting the endosomal pool of PtdIns(3)P.[1][6] This prevents the recruitment of SGK3 to the membrane, abrogating its phosphorylation and activation. This mechanism is distinct from the activation of other AGC kinases like Akt, which are regulated by Class I PI3Ks at the plasma membrane and are unaffected by this compound.[1][7]

Caption: Vps34-SGK3 signaling pathway and its inhibition by this compound.

Quantitative Data on this compound Activity

This compound demonstrates high potency for Vps34 and remarkable selectivity against other lipid and protein kinases. This makes it an invaluable tool for dissecting the specific roles of Class III PI3K signaling.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Kinase Class | Notes | Source |

|---|---|---|---|---|

| Vps34 | 25 nM | Class III PI3K | Potent and primary target. | [1][2][8] |

| Class I PI3Ks (α, β, γ, δ) | Not significantly inhibited | Class I PI3K | High selectivity over Class I isoforms. | [9] |

| Class II PI3Ks (α, β, γ) | Not significantly inhibited | Class II PI3K | High selectivity over Class II isoforms. | [9] |

| ~340 Protein Kinases | Not significantly inhibited at 1 µM | Protein Kinase | Broad kinase panel screening shows high selectivity. |[1][9] |

Table 2: Cellular Effects of this compound on SGK3 Phosphorylation and Activity

| Treatment Condition | Effect on SGK3 | Cell Line | Source |

|---|---|---|---|

| This compound | ~50-60% reduction in phosphorylation within 1 minute. | U2OS | [1][6][8] |

| This compound (0.1 µM, 1h) | ~40% reduction in activity. | U2OS | [6] |

| This compound (1.0 µM, 1h) | ~60% reduction in activity. | U2OS | [6] |

| Class I PI3K Inhibitor (GDC-0941) | ~40% reduction in activity. | U2OS | [1][2][6] |

| This compound + GDC-0941 | ~80-90% reduction in activity. | U2OS | [1][2][6] |

| this compound (1.0 µM, 1h) | Suppresses elevated SGK3 phosphorylation induced by long-term Akt inhibition. | ZR-75-1 |[10][11] |

Dual Regulation of SGK3 Activation

The quantitative data reveals that SGK3 activity is not solely dependent on Vps34. A second pool of PtdIns(3)P, derived from the Class I PI3K product PtdIns(3,4,5)P₃ via the action of lipid phosphatases SHIP1/2 and INPP4B, also contributes to SGK3 activation.[1][6] This dual regulation explains why maximal inhibition of SGK3 is achieved only when both Class III and Class I PI3K pathways are blocked.[1][2] This finding is critical for designing effective therapeutic strategies targeting SGK3.

Caption: SGK3 activation is controlled by two PtdIns(3)P pools.

Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following section outlines core methodologies for studying the effect of this compound on SGK3 phosphorylation.

Cell Culture and Inhibitor Treatment

-

Cell Seeding: Plate cells (e.g., U2OS, ZR-75-1) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve cells in serum-free medium for 4-16 hours prior to treatment.

-

Inhibitor Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO). Dilute to the final desired concentration (e.g., 0.1 µM to 1.0 µM) in cell culture medium immediately before use.

-

Treatment: Aspirate medium from cells and add the inhibitor-containing medium. For time-course experiments, ensure precise timing. For combination studies, inhibitors can be added simultaneously or sequentially.

-

Cell Lysis: Following treatment, immediately place plates on ice, aspirate medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors), scrape cells, and collect the lysate.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant for downstream analysis.

Western Blotting for SGK3 Phosphorylation

This method is used to quantify changes in the phosphorylation status of SGK3 and other signaling proteins.

Caption: Standardized workflow for Western Blot analysis.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of SGK3 (e.g., anti-p-SGK3 T-loop) and total SGK3 overnight at 4°C. A loading control (e.g., anti-Actin or anti-Tubulin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated SGK3 signal to the total SGK3 signal to determine the relative change in phosphorylation.

In Vitro Vps34 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Vps34.

-

Reaction Setup: Prepare a reaction mixture containing recombinant Vps34/Vps15 complex, a lipid substrate (e.g., phosphatidylinositol), and a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Initiation: Start the reaction by adding ATP, typically including a radioactive [γ-³²P]ATP tracer.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.

-

Termination: Stop the reaction by adding an acidic solution (e.g., HCl).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Analysis: Separate the radiolabeled PtdIns(3)P product using thin-layer chromatography (TLC) and quantify the radioactivity using autoradiography or a phosphorimager.

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Conclusion

This compound is a powerful and selective chemical probe that has been instrumental in elucidating the role of Class III PI3K in cellular signaling.[1][3] Its primary effect on the SGK3 pathway is the rapid and significant reduction of SGK3 phosphorylation and activity by blocking the production of its essential membrane-docking lipid, PtdIns(3)P.[1][8] The discovery that SGK3 is co-regulated by both Class I and Class III PI3K pathways provides a more nuanced understanding of PI3K signaling and presents new opportunities for therapeutic intervention, particularly in the context of acquired resistance to PI3K/Akt inhibitors in cancer.[10][12] The methodologies and data presented in this guide offer a robust framework for professionals investigating this critical signaling network.

References

- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cinderella finds her shoe: the first Vps34 inhibitor uncovers a new PI3K-AGC protein kinase connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Mechanism of activation of SGK3 by growth factors via the Class 1 and Class 3 PI3Ks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. selleckchem.com [selleckchem.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. embopress.org [embopress.org]

- 11. The hVps34‐SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The hVps34-SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Vps34-IN-1: A Technical Guide to its Mechanism and Impact on mTORC1 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore its mechanism of action, its profound impact on the mTORC1 signaling pathway, and detailed experimental protocols for its characterization.

Introduction to Vps34 and its Role in Cellular Signaling

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family in mammals. It plays a critical role in cellular trafficking events by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[1][2] PtdIns(3)P acts as a crucial second messenger, recruiting a variety of proteins containing PtdIns(3)P-binding domains, such as FYVE and PX domains, to specific membrane compartments, thereby regulating processes like endocytosis, phagocytosis, and autophagy.[1][2]

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled by a multitude of upstream signals, including growth factors, amino acids, and cellular energy status. Emerging evidence has highlighted a complex and multifaceted relationship between Vps34 and mTORC1 signaling.

This compound: A Selective and Potent Vps34 Inhibitor

This compound is a highly potent and selective small molecule inhibitor of Vps34.[1][3][4] Its selectivity is a key feature, as it does not significantly inhibit class I or class II PI3K isoforms, making it an invaluable tool for dissecting the specific functions of Vps34.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 | ~25 nM | In vitro Vps34 kinase assay | [3][4][5] |

| Cellular Effect | Concentration | Time | Observed Effect | Reference |

| Inhibition of PtdIns(3)P levels at endosomes | 0.1 µM | 1 h | ~50% loss of GFP-2xFYVEHrs probe localization | [1][4] |

| Inhibition of PtdIns(3)P levels at endosomes | 1.0 µM | 1 h | ~80% loss of GFP-2xFYVEHrs probe localization | [1] |

| Reduction in SGK3 activity | 0.1 µM | 1 h | ~40% reduction | [4] |

| Reduction in SGK3 activity | 1.0 µM | 1 h | ~60% reduction | [4] |

| Inhibition of SGK3 phosphorylation | 1, 2, 4 µM | 24 h | Dose-dependent inhibition | [4] |

The Impact of this compound on mTORC1 Signaling

This compound modulates mTORC1 signaling through various interconnected mechanisms. The primary mechanism involves the inhibition of Vps34 kinase activity, leading to a reduction in PtdIns(3)P levels. This has several downstream consequences for mTORC1 activation.

One key pathway involves the serum- and glucocorticoid-regulated kinase 3 (SGK3). SGK3 contains a PtdIns(3)P-binding PX domain, and its activation is dependent on Vps34-mediated PtdIns(3)P production.[1][6] Activated SGK3 can, in turn, phosphorylate and inhibit the TSC complex (TSC1/TSC2), a major negative regulator of mTORC1.[7] Therefore, by inhibiting Vps34, this compound prevents SGK3 activation, leading to sustained TSC complex activity and subsequent mTORC1 inhibition.

Furthermore, Vps34 is implicated in the lysosomal positioning and signaling required for amino acid-induced mTORC1 activation.[8][9] Vps34-dependent PtdIns(3)P production is necessary for the recruitment of certain proteins to the lysosomal surface, a critical step in the spatial activation of mTORC1 by amino acids.[8][10] By disrupting this process, this compound can attenuate mTORC1 signaling in response to amino acid availability.

The inhibition of Vps34 by this compound also robustly blocks autophagy, a cellular recycling process that is negatively regulated by mTORC1.[3][11] This effect is a direct consequence of preventing the formation of PtdIns(3)P-rich domains on the phagophore, which are essential for the recruitment of the autophagy machinery.

Signaling Pathways and Experimental Workflows

Vps34-mTORC1 Signaling Pathway

Caption: Vps34-mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Vps34 Kinase Assay

Caption: Workflow for the in vitro Vps34 kinase assay.

Experimental Protocols

In Vitro Vps34 Kinase Assay

This protocol is adapted from established methods for measuring Vps34 kinase activity.[1][6]

Materials:

-

Recombinant Vps34/Vps15 complex

-

Phosphatidylinositol (PtdIns)

-

Lipid extruder with 100 nm polycarbonate membranes

-

This compound

-

[γ-³²P]ATP

-

Kinase assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

TLC running buffer (chloroform:methanol:ammonium hydroxide:water, 60:47:2:11.3)

-

Phosphorimager or X-ray film

Procedure:

-

Liposome Preparation:

-

Dry PtdIns under a stream of nitrogen gas and then under vacuum for 1 hour.

-

Resuspend the lipid film in kinase assay buffer to a final concentration of 1 mg/ml.

-

Generate unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex (e.g., 50-100 ng), PtdIns liposomes (e.g., 20 µM), and the desired concentration of this compound or DMSO vehicle.

-

Pre-incubate at 30°C for 10 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of 100 µM, with a specific activity of ~500 cpm/pmol).

-

Incubate at 30°C for 20-30 minutes with gentle agitation.

-

-

Lipid Extraction and TLC:

-

Stop the reaction by adding 1 M HCl.

-

Extract the lipids by adding chloroform:methanol (1:1) and vortexing.

-

Centrifuge to separate the phases and carefully collect the lower organic phase.

-

Spot the extracted lipids onto a silica TLC plate.

-

Develop the TLC plate in the running buffer until the solvent front is near the top.

-

-

Detection and Quantification:

-

Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PtdIns(3)P.

-

Quantify the radioactivity of the PtdIns(3)P spot to determine Vps34 activity.

-

Western Blotting for mTORC1 Signaling

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with the desired concentrations of this compound or DMSO for the indicated times.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Cell Viability Assay (CellTiter-Glo®)

Materials:

-

Cell culture reagents in 96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).[12]

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Immunofluorescence for LC3B (Autophagy Marker)

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-LC3B)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells on coverslips with this compound or DMSO.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 5% BSA for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. The formation of punctate LC3B staining is indicative of autophagosome formation.

-

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of Vps34 in cellular signaling. Its ability to potently inhibit Vps34 provides a means to dissect the intricate connections between PtdIns(3)P metabolism, mTORC1 regulation, and other fundamental cellular processes. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the complexities of the Vps34-mTORC1 signaling axis.

References

- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [bio-protocol.org]

- 4. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [en.bio-protocol.org]

- 6. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VPS34 regulates TSC1/TSC2 heterodimer to mediate RheB and mTORC1/S6K1 activation and cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. biorxiv.org [biorxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Vps34-IN-1: A Technical Guide to its Role in Vesicle Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We delve into its mechanism of action in the intricate process of vesicle trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Concepts: Vps34 and its Inhibition by this compound

Vacuolar protein sorting 34 (Vps34) is a crucial enzyme that phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P)[1][2]. This lipid second messenger is essential for the regulation of membrane trafficking events, including endocytosis and autophagy[3]. Vps34 exists in two main complexes in mammalian cells: Complex I, which includes ATG14L and is primarily involved in autophagy initiation, and Complex II, containing UVRAG, which functions in both endosomal trafficking and the later stages of autophagy[3][4].

This compound is a highly selective and potent small molecule inhibitor of Vps34[1][2][5][6]. Its specificity for Vps34 over other classes of PI3Ks makes it an invaluable tool for dissecting the specific roles of Vps34 in cellular processes[1][2][5][6].

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound from various studies, providing a clear comparison of its potency and cellular impact.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| Vps34 | 25 nM | In vitro kinase assay with recombinant Vps34-Vps15 complex | [5][6][7] |

Table 2: Cellular Effects of this compound

| Cellular Process | Cell Line | Concentration | Effect | Reference |

| SGK3 Activity | U2OS | 0.1 µM | ~40% reduction | [8][9] |

| U2OS | 1 µM | ~60% reduction | [8][9] | |

| SGK3 Phosphorylation | MHH97H and Huh7 | 1, 2, 4 µM (24h) | Dose-dependent inhibition | [5][8] |

| Endosomal PtdIns(3)P Levels | U2OS | 0.01, 0.1, 1 µM (1h) | Dose-dependent dispersal of FYVE-domain probe | [8][9] |

| Autophagy | Cortical Neurons | 3 µM (3h) | Accumulation of LC3 and p62 | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the Vps34 signaling pathway and a typical experimental workflow for studying the effects of this compound.

Vps34 Signaling Pathway and Inhibition by this compound.

General Experimental Workflow for Studying this compound Effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

In Vitro Vps34 Kinase Assay (using 32P-ATP)

This assay directly measures the enzymatic activity of Vps34 by quantifying the incorporation of radioactive phosphate into its lipid substrate, phosphatidylinositol (PtdIns).

Materials:

-

Recombinant human Vps34/Vps15 complex

-

Phosphatidylinositol (PtdIns) liposomes

-

This compound

-

Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

ATP mix: 100 µM ATP, [γ-32P]ATP (10 µCi/reaction)

-

Stop Solution: 1 M HCl

-

Chloroform:Methanol (1:1)

-

Silica thin-layer chromatography (TLC) plates

-

TLC developing solvent: Chloroform:Methanol:Ammonia:Water (45:35:2:8)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare PtdIns liposomes by sonication or extrusion.

-

In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex (e.g., 50-100 ng) with varying concentrations of this compound or vehicle (DMSO) in Kinase Assay Buffer. Incubate for 10 minutes at room temperature.

-

Add the PtdIns liposomes (e.g., 20 µM final concentration) to the enzyme-inhibitor mixture.

-

Initiate the kinase reaction by adding the ATP mix.

-

Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

-

Stop the reaction by adding Stop Solution.

-

Extract the lipids by adding Chloroform:Methanol (1:1), vortexing, and centrifuging to separate the phases.

-

Spot the lower organic phase onto a silica TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Air dry the TLC plate.

-

Visualize the radiolabeled PtdIns(3)P product using a phosphorimager or by exposing the plate to autoradiography film.

-

Quantify the spot intensity to determine the level of Vps34 inhibition.

Western Blot Analysis of SGK3 Phosphorylation

This protocol is used to assess the phosphorylation status of Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), a downstream effector of Vps34 signaling, in response to this compound treatment.

Materials:

-

Cell culture medium, plates, and cells (e.g., U2OS, HEK293)

-

This compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies: Rabbit anti-phospho-SGK3 (e.g., at the hydrophobic motif), Rabbit anti-total SGK3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time periods.

-

Wash cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SGK3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total SGK3.

Immunofluorescence Staining for Endosomal PtdIns(3)P

This method visualizes the subcellular localization of PtdIns(3)P using a fluorescently tagged protein domain that specifically binds to it, such as the FYVE domain.

Materials:

-

Cells grown on glass coverslips

-

Expression vector for a fluorescent PtdIns(3)P probe (e.g., GFP-2xFYVE)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

(Optional) Primary antibody against an endosomal marker (e.g., EEA1) and a corresponding fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Transfect cells with the fluorescent PtdIns(3)P probe expression vector and allow for expression (typically 24-48 hours).

-

Treat the cells with this compound at the desired concentrations and for the indicated times.

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with Blocking Buffer for 30 minutes.

-

(Optional) If co-staining for another protein, incubate with the primary antibody in Blocking Buffer for 1 hour, wash, and then incubate with the fluorescent secondary antibody for 1 hour.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a confocal microscope, capturing the fluorescence from the PtdIns(3)P probe and any other stains.

-

Analyze the images to quantify changes in the punctate staining pattern of the PtdIns(3)P probe.

This guide provides a foundational understanding of this compound's role in vesicle trafficking, equipping researchers with the necessary data, visual aids, and protocols to further investigate this critical cellular pathway.

References

- 1. The hVps34‐SGK3 pathway alleviates sustained PI3K/Akt inhibition by stimulating mTORC1 and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Vps34-IN-1 In Vitro Kinase Assay: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34 (Vacuolar protein sorting 34), also known as the catalytic subunit of class III phosphoinositide 3-kinase (PIK3C3), is a crucial enzyme in cellular trafficking pathways, including autophagy and endocytosis.[1][2][3][4] It exclusively phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), a key signaling lipid that recruits specific effector proteins to regulate vesicle formation and trafficking.[5] Given its role in various physiological and pathological processes, Vps34 has emerged as a significant target for drug discovery. Vps34-IN-1 is a potent and highly selective inhibitor of Vps34, with a reported in vitro IC50 of approximately 25 nM.[6][7][8][9] This document provides detailed protocols for performing in vitro kinase assays to characterize the activity of Vps34 and the inhibitory potential of compounds like this compound, utilizing both radioisotopic and non-radioisotopic (TR-FRET) methods.

Introduction to Vps34 Signaling

Vps34 is a central regulator of intracellular membrane dynamics. It functions within two primary, mutually exclusive complexes:

-

Complex I: Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy.[5]

-

Complex II: In this complex, ATG14L is replaced by UVRAG, directing its function towards the endocytic pathway and late-stage autophagy (autophagosome-lysosome fusion).[5]

The production of PI(3)P by these complexes facilitates the recruitment of proteins containing FYVE or PX domains, which are critical for the progression of autophagy and endosomal sorting.[2] Dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its specific inhibition a promising therapeutic strategy.

Vps34 Signaling Pathway

Caption: Vps34 signaling pathway in autophagy and endocytosis.

Quantitative Data for Vps34 Inhibitors

The selectivity of this compound is a key attribute, making it a valuable tool for dissecting the specific roles of class III PI3K.

| Compound | Target | IC50 (nM) | Selectivity Notes |

| This compound | Vps34 | 25 | Highly selective; does not significantly inhibit class I and class II PI3Ks at concentrations up to 1 µM.[6][7][8][9] |

| PIK-III | Vps34 | 18 | Exhibits over 100-fold selectivity for Vps34 compared to other PI3Ks.[10] |

| SAR405 | Vps34 | 1.2 | Potent and selective inhibitor.[10] |

| 3-Methyladenine | Vps34 | 25,000 | Broad-spectrum PI3K inhibitor, also inhibits class I PI3Ks.[7] |

| Buparlisib (BKM120) | Vps34 | 2,400 | A pan-PI3K inhibitor with significantly lower potency against Vps34 compared to class I isoforms.[7] |

Experimental Protocols

Two common methods for in vitro Vps34 kinase assays are presented below: a traditional radioactive assay and a non-radioactive TR-FRET assay.

Experimental Workflow Overview

Caption: General workflow for in vitro Vps34 kinase assays.

Protocol 1: Radioactive Vps34 Kinase Assay

This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate, phosphatidylinositol (PI).

Materials:

-

Recombinant Vps34/Vps15 complex

-

Phosphatidylinositol (PI)

-

[γ-³²P]ATP

-

Cold ATP

-

This compound

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MnCl₂, 1 mM DTT, 0.02% CHAPS)

-